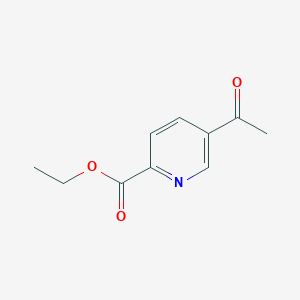

Ethyl 5-acetyl-2-pyridinecarboxylate

描述

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as ethyl 5-acetylpyridine-2-carboxylate. The molecule possesses multiple recognized synonyms that reflect its structural characteristics and chemical registration systems. Among the most commonly used alternative names are ethyl 5-acetylpicolinate, which emphasizes its relationship to picolinic acid derivatives, and this compound, which provides a direct structural description.

The Chemical Abstracts Service has assigned multiple registration numbers to this compound, with the primary identifier being 1600339-00-1, though alternative numbering systems have also cataloged it under 99060-45-4. Additional synonyms documented in chemical databases include ethyl 5-acetylpyridine-2-carboxylate and various abbreviated forms used in commercial chemical catalogs. The nomenclature variations reflect the compound's presence across different chemical classification systems and its recognition within specialized research communities focusing on pyridine chemistry.

The systematic name construction follows the pattern of identifying the base pyridine structure, followed by positional indicators for the acetyl and carboxylate ester substituents. This naming convention ensures clarity in chemical communication and facilitates accurate identification across international research collaborations. The compound's designation as a picolinate derivative specifically indicates the carboxylate functionality at the 2-position of the pyridine ring, distinguishing it from nicotinate (3-position) and isonicotinate (4-position) isomers.

Historical Context and Discovery

The development of this compound emerged from broader investigations into pyridine carboxylate chemistry that began in the mid-twentieth century. Research into picolinic acid derivatives, the parent carboxylic acid from which this ethyl ester derives, has roots extending back to early pyridine alkaloid studies. The systematic exploration of substituted pyridine carboxylates gained momentum as organic chemists sought to understand structure-activity relationships within this important heterocyclic family.

The specific synthesis and characterization of this compound represents part of a broader research program aimed at developing functionalized pyridine derivatives with enhanced chemical properties. Historical development of related compounds, such as ethyl picolinate, provided foundational knowledge for understanding the reactivity patterns and synthetic accessibility of more complex derivatives. The compound's emergence in chemical literature reflects advancing synthetic methodologies that enabled selective functionalization of pyridine rings at specific positions.

Documentation of this compound in major chemical databases and commercial catalogs indicates its establishment as a recognized research chemical by the early twenty-first century. The systematic study of acetyl-substituted pyridine carboxylates, including the 5-acetyl derivative, represents an evolution in heterocyclic chemistry that built upon decades of fundamental pyridine research. This historical progression demonstrates the compound's place within a continuum of pyridine derivative development that continues to inform contemporary synthetic chemistry approaches.

Relevance in Pyridine Chemistry

This compound occupies a distinctive position within pyridine chemistry due to its dual functional group arrangement that provides multiple sites for chemical modification and reactivity. The presence of both an ester functionality at the 2-position and a ketone group at the 5-position creates a versatile molecular platform for synthetic transformations. This bifunctional nature distinguishes it from simpler pyridine derivatives and positions it as an important intermediate in complex molecule synthesis.

The compound's structural relationship to fundamental pyridine carboxylates, particularly ethyl picolinate, provides insight into the electronic and steric effects of acetyl substitution on pyridine ring reactivity. Comparative studies with related compounds, such as ethyl 6-acetylpyridine-2-carboxylate, demonstrate how positional isomerism affects chemical behavior and synthetic utility. The 5-position acetyl substitution in this compound creates unique electronic environments that influence both nucleophilic and electrophilic reactivity patterns.

Within the broader context of pyridine chemistry, this compound represents an important case study for understanding how multiple electron-withdrawing groups affect aromatic ring activation and reactivity. The combined influence of the carboxylate ester and acetyl carbonyl groups creates distinctive charge distribution patterns that have implications for metal coordination chemistry and catalytic applications. Research into related pyridine derivatives has established fundamental principles that inform the synthetic utility and chemical behavior of this compound.

Overview of Academic Interest and Applications

Academic interest in this compound stems from its potential applications across multiple areas of chemical research, particularly in synthetic organic chemistry and materials science. The compound's bifunctional nature makes it an attractive building block for the construction of more complex heterocyclic systems and pharmaceutical intermediates. Research groups have investigated its utility as a precursor for various synthetic transformations, leveraging both the ester and ketone functionalities for selective chemical modifications.

The molecule's structural characteristics have attracted attention from researchers studying metal coordination chemistry, where the pyridine nitrogen and carbonyl oxygens can serve as potential coordination sites. Comparative studies with related compounds, such as those investigating acetyl-substituted pyridine derivatives, have established frameworks for understanding how this compound might behave in coordination environments. The systematic exploration of such applications represents an active area of ongoing research within the heterocyclic chemistry community.

Contemporary academic investigations have also explored the compound's potential role in medicinal chemistry applications, where substituted pyridine carboxylates serve as important pharmacophores. The specific substitution pattern in this compound provides a unique molecular scaffold that researchers have examined for various biological activities. Additionally, materials science applications have emerged as researchers investigate how such functionalized pyridines might contribute to advanced material properties through incorporation into polymer systems or electronic devices.

属性

IUPAC Name |

ethyl 5-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-5-4-8(6-11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDWKERHLALZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678886 | |

| Record name | Ethyl 5-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99060-45-4 | |

| Record name | Ethyl 5-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Ethyl 5-acetyl-2-pyridinecarboxylate has found applications in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Ethyl 5-acetyl-2-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets microbial cell membranes and enzymes essential for microbial survival.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis pathways.

相似化合物的比较

Structural Comparisons

Table 1: Key Structural and Molecular Features of Ethyl 5-Acetyl-2-Pyridinecarboxylate and Analogs

Key Observations :

- Substituent Effects : The acetyl group at C5 in the target compound is electron-withdrawing, similar to the chloro group in Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate. However, the acetyl group offers a reactive ketone for derivatization, unlike the inert chloro substituent .

- Planarity : The ethyl ester group in Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate is nearly coplanar with the pyridine ring (interplanar angle: 2.17°) , a feature likely shared with the target compound due to analogous ester positioning.

Functional Group Analysis

Acetyl vs. Other Substituents:

- Acetyl (C5) : Enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution or condensation reactions. This contrasts with Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate, where the hydroxymethyl group enables hydrogen bonding but reduces reactivity .

- Chloro (C5) : In Ethyl 3-acetyl-5-chloro-2-pyridinecarboxylate, the chloro group increases lipophilicity and stabilizes the ring via resonance but lacks the synthetic versatility of acetyl .

Key Insights :

- Anticancer Potential: PAK-200’s ability to inhibit P-glycoprotein suggests that pyridine carboxylates with bulky substituents (e.g., dioxaphosphorinane in PAK-200) may enhance chemosensitization . The target compound’s acetyl group could be modified to mimic this activity.

- Solubility : Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate demonstrates how polar substituents improve bioavailability , whereas the acetyl group in the target compound may reduce solubility unless derivatized.

生物活性

Ethyl 5-acetyl-2-pyridinecarboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, synthesizing findings from various studies and referencing relevant data.

Chemical Structure and Properties

This compound features a pyridine ring with an acetyl group at the 5-position and an ethyl ester at the carboxylic acid. Its molecular formula is , with a molecular weight of approximately 195.20 g/mol. The unique substitution pattern on the pyridine ring influences its reactivity and biological profile, making it a valuable scaffold for further modifications in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various pyridine derivatives, this compound demonstrated moderate activity against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Candida albicans. The effectiveness was measured using minimum inhibitory concentration (MIC) tests, showing promising results for potential therapeutic applications .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 30 |

Cytotoxicity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that the compound exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in inflammatory diseases. This activity suggests that this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID) candidate .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Cytotoxic Effects : It induces apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : The structural features allow it to bind effectively to active sites of COX enzymes, reducing inflammation.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other pyridine derivatives for antimicrobial efficacy. The results highlighted its superior activity against gram-positive bacteria compared to other tested compounds, reinforcing its potential as a lead compound for further development .

Evaluation of Cytotoxicity

A recent investigation into the cytotoxic properties of this compound involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant cell death observed at higher concentrations .

准备方法

Preparation via 2-Picolinic Acid Derivatives

A robust method starts from 2-picolinic acid (2-pyridinecarboxylic acid), which is converted into the corresponding acid chloride, then reacted with malonate esters, followed by hydrolysis and decarboxylation to yield 2-acetylpyridine derivatives. This method can be adapted to prepare Ethyl 5-acetyl-2-pyridinecarboxylate by selective substitution at the 5-position.

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Conversion of 2-picolinic acid to 2-picolinoyl chloride | Stirring with chlorinating agent (e.g., thionyl chloride) in inert solvent at 55-65°C, reflux | 2-picolinoyl chloride |

| 2 | Reaction with di-tert-butyl malonate in presence of inorganic salt catalyst and base | Dropwise addition of acid chloride, heating, neutralization with HCl, washing | Di-tert-butyl 2-picolinoylmalonate |

| 3 | Hydrolysis and reflux in mixed aqueous-organic acidic medium, neutralization, extraction | Reflux in water/organic acid/inorganic acid mixture, neutralization with alkali, organic solvent extraction | 2-acetylpyridine derivatives including this compound |

This method is noted for mild conditions, high yield, and low pollution.

Preparation via Condensation of Ketoesters and α,β-Unsaturated Aldehydes

Another route involves the condensation of ketoesters with α,β-unsaturated aldehydes or ketones in the presence of ammonium salts, followed by reflux in suitable solvents such as lower alkyl alcohols or aromatic hydrocarbons.

| Parameter | Details |

|---|---|

| Ketoester | Diethyl oxalacetate or similar pyridine-2,3-dicarboxylic acid esters |

| Aldehyde | 2-ethacrolein (distilled) |

| Catalyst | Ammonium sulfamate or no catalyst (for economic advantage) |

| Solvent | Methanol, ethanol, toluene, benzene |

| Temperature | Reflux temperature of solvent (e.g., methanol reflux ~65°C) |

| Time | 1-2 hours reflux after addition |

This method yields substituted pyridine-2,3-dicarboxylic acid esters with substituents at 4-, 5-, and 6-positions, including the 5-position acetyl group, which can be further processed to this compound.

Selective Functionalization via High-Temperature Ammonium Salt Reactions

Though primarily used for methyl/ethyl pyridine derivatives, high-temperature reactions of aldehydes with ammonium salts can be adapted for pyridine ring functionalization. This involves reacting acetaldehyde or similar aldehydes with ammonium salts at 180-270°C under pressure, followed by organic solvent extraction.

While this method is more commonly applied to 2-methyl-5-ethylpyridine, its principles inform approaches to other pyridine derivatives, including acetylated esters.

| Method | Starting Material | Key Reagents | Conditions | Yield & Advantages | Limitations |

|---|---|---|---|---|---|

| 2-Picolinic acid route | 2-picolinic acid | Chlorinating agent, malonate esters, acids | Mild heating (55-65°C), reflux, neutralization | High yield, mild, low pollution | Multi-step, requires careful handling of acid chlorides |

| Ketoester condensation | Diethyl oxalacetate, 2-ethacrolein | Ammonium salts, alcohol solvents | Reflux in methanol or aromatic solvents | Good yield, catalyst optional, economic | Requires purified reagents, longer reflux times |

| High-temp ammonium salt reaction | Aldehydes, ammonium salts | High pressure, high temperature | 180-270°C, pressure reactor | High selectivity for certain pyridines | Harsh conditions, less common for ester derivatives |

The 2-picolinic acid method benefits from the use of inert solvents and careful temperature control to maximize conversion to acid chloride and subsequent esterification steps, reducing by-products and improving purity.

Catalyst presence in ketoester condensation can improve yield (e.g., Pd/C), but catalyst-free processes still achieve excellent yields, favoring cost-efficiency.

Recycling aqueous ammonium salt phases after organic extraction in high-temperature methods improves sustainability and reduces waste.

This compound is prepared predominantly via:

- Conversion of 2-picolinic acid to acid chloride, followed by reaction with malonate esters and hydrolysis.

- Condensation of ketoesters with α,β-unsaturated aldehydes in ammonium salt media.

- High-temperature ammonium salt reactions, less common but informative for functionalization strategies.

Each method balances yield, operational complexity, and environmental considerations, with the 2-picolinic acid route being the most widely applied for high-purity product synthesis.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 5-acetyl-2-pyridinecarboxylate, and how does reaction temperature influence esterification efficiency?

- Methodology : The compound is typically synthesized via acid-catalyzed esterification of 5-acetyl-2-pyridinecarboxylic acid with ethanol. Critical parameters include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid to drive esterification.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation. Higher temperatures risk decarboxylation, while lower temperatures prolong reaction time.

- Solvent choice : Anhydrous ethanol ensures minimal hydrolysis.

- Yield optimization : Monitor progress via thin-layer chromatography (TLC) and isolate the product via vacuum distillation or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry and confirm crystal packing (e.g., monoclinic systems with space group P21/n) .

- NMR spectroscopy : 1H/13C NMR identifies substituent environments (e.g., acetyl and ester carbonyl signals at δ ~170–200 ppm).

- IR spectroscopy : Detect functional groups (C=O stretches at ~1700 cm⁻¹ for ester and acetyl groups).

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage.

- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis to 5-acetyl-2-pyridinecarboxylic acid).

- Crystallinity checks : Powder X-ray diffraction (PXRD) detects polymorphic changes .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound?

- Methodology :

- Cross-validation : Compare DFT-calculated IR/NMR spectra (e.g., B3LYP/6-31G* level) with experimental data. Adjust solvent effects in computations using PCM models.

- Dynamic effects : Employ molecular dynamics simulations to account for conformational flexibility in solution-phase NMR.

- Error analysis : Quantify systematic errors (e.g., scaling factors in DFT) and validate against high-resolution crystallographic data .

Q. What experimental design strategies minimize by-products during the synthesis of this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent polarity, catalyst concentration).

- In situ monitoring : Employ ReactIR or flow NMR to detect intermediates and adjust conditions dynamically.

- By-product isolation : Chromatographically separate side-products (e.g., diesters) and characterize via mass spectrometry to identify reaction pathways .

Q. How should crystallographic data be statistically analyzed to validate crystal purity and structural accuracy?

- Methodology :

- Refinement protocols : Use SHELXL for least-squares refinement, ensuring R-factor convergence (<5%). Check for twinning via PLATON or ROTAX analysis.

- Residual density maps : Identify disorder or solvent molecules with peaks >0.5 eÅ⁻³.

- Cross-checking : Compare unit cell parameters with literature analogs (e.g., monoclinic P21/n systems with a ≈ 4.5 Å, b ≈ 15.4 Å) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess electrophilicity at the ester carbonyl.

- Transition state modeling : Use QM/MM methods to simulate reaction pathways (e.g., SN2 at the ethyl ester group).

- Solvent effects : Apply COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF, DMSO) .

Data Analysis and Contradiction Management

Q. How can researchers address discrepancies in melting points reported for this compound across studies?

- Methodology :

- Purity assessment : Perform DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points.

- Polymorph screening : Recrystallize from multiple solvents (ethanol, acetonitrile) and compare PXRD patterns.

- Literature benchmarking : Cross-reference with structurally similar pyridine carboxylates (e.g., Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate, mp 120–122°C) .

Q. What statistical methods are appropriate for analyzing kinetic data in the hydrolysis of this compound?

- Methodology :

- Non-linear regression : Fit time-concentration data to first/second-order kinetic models using software like OriginLab or Python’s SciPy.

- Error propagation : Calculate confidence intervals for rate constants via bootstrap resampling.

- Arrhenius analysis : Determine activation energy from temperature-dependent rate studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。